molecular formula C12H13BrO2 B8409150 1-(3-Bromophenyl)-3-hydroxyhex-5-en-1-one

1-(3-Bromophenyl)-3-hydroxyhex-5-en-1-one

Cat. No. B8409150
M. Wt: 269.13 g/mol
InChI Key: BWTLRGGAKJJXGW-UHFFFAOYSA-N
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Patent
US08278441B2

Procedure details

A mixture of 1-(3-bromophenyl)hex-5-ene-1,3-diol (2.60 g, 9.59 mmol) and manganese(IV) oxide (9.81 g, 95.9 mmol) in dichloromethane (80 mL) is heated and stirred for 4 h under reflux. The reaction mixture is filtered through a pad of diatomaceous earth and the residue is washed twice with dichloromethane. The filtrate is concentrated under reduced pressure to afford the title compound (2.12 g, 82%). 1H NMR (400 MHz, CDCl3) δ 8.05 (d, 1H, J=1.8 Hz), 7.85 (d, 1H, J=7.5 Hz), 7.69-7.52 (m, 1H), 7.35-7.31 (m, 1H), 5.91-5.82 (m, 1H), 5.18-5.12 (m, 2H), 4.32-4.26 (m, 1H), 3.09-3.00 (m, 2H), 2.39-2.30 (m, 2H).
Name
1-(3-bromophenyl)hex-5-ene-1,3-diol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.81 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:15])[CH2:9][CH:10]([OH:14])[CH2:11][CH:12]=[CH2:13])[CH:5]=[CH:6][CH:7]=1>ClCCl.[O-2].[Mn+4].[O-2]>[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:15])[CH2:9][CH:10]([OH:14])[CH2:11][CH:12]=[CH2:13])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
1-(3-bromophenyl)hex-5-ene-1,3-diol
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(CC(CC=C)O)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
9.81 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the residue is washed twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CC(CC=C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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